molecular formula C19H20N2O B2690683 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one CAS No. 338414-84-9

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2690683
CAS No.: 338414-84-9
M. Wt: 292.382
InChI Key: CSOFPHMQDXBMFW-CZIZESTLSA-N
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Description

This compound is a substituted indol-2-one derivative characterized by a 3,4-dimethylphenylimino group at the 3-position and an isopropyl substituent at the 1-position of the indole ring (Fig. 1). Its molecular formula is C₁₉H₂₀N₂O, with a molecular weight of 292.38 g/mol. The (3Z)-stereochemistry of the imino group is confirmed by spectroscopic analysis and crystallography . The compound is synthesized via condensation reactions involving isatin derivatives and substituted anilines, typically under reflux conditions with catalytic acetic acid .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)imino-1-propan-2-ylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-12(2)21-17-8-6-5-7-16(17)18(19(21)22)20-15-10-9-13(3)14(4)11-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOFPHMQDXBMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .

Scientific Research Applications

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at 1-Position Substituent on Phenyl Ring Molecular Weight (g/mol) Key References
Target Compound : 3-[(3,4-Dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one Isopropyl 3,4-dimethyl 292.38
1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one Allyl 3,4-dichloro 338.41
3-[(3-Iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one H (unsubstituted) 3-iodo, 4-methyl 354.21
3-[(3,4-Dichlorophenyl)imino]-1-(6-methoxy-3-pyridinyl)-1,3-dihydro-2H-indol-2-one 6-Methoxy-3-pyridinyl 3,4-dichloro 398.24
3-[(4-Methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one Phenyl 4-methyl 298.34

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The isopropyl group in the target compound provides greater steric bulk than allyl or phenyl substituents, which may influence solubility and binding interactions in biological systems.
  • Aromatic Ring Modifications : Iodo-substituted analogs () could exhibit unique reactivity in halogen-bonding interactions or radiolabeling applications.

Biological Activity

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one (CAS Number: 62095-32-3) is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2OC_{19}H_{20}N_{2}O. Its structure includes an indole moiety, which is known for its diverse biological activities. The presence of the dimethylphenyl group may enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly concerning its anticancer and antiviral properties.

Anticancer Activity

  • Mechanism of Action : The compound has shown potential as a dual inhibitor of MDM2 and XIAP, proteins that play critical roles in cancer cell survival and proliferation. By inhibiting these proteins, the compound may promote apoptosis in cancer cells.
  • Potency : In vitro studies have reported an IC50 value of approximately 0.3 μM against certain cancer cell lines, indicating a significant improvement in potency compared to related compounds (e.g., MX69 with an IC50 of 7.5 μM) . This suggests that structural modifications can greatly enhance the anticancer efficacy of indole derivatives.

Data Table: Biological Activities and Potency

Activity Target IC50 (μM) Reference
AnticancerMDM2/XIAP0.3
Antiviral (related)Various viral strainsNot specified

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related indole derivatives, researchers found that modifications at the phenyl ring significantly influenced activity against leukemia cell lines. The introduction of electron-donating groups like methyl enhanced the binding affinity to MDM2 and XIAP, leading to increased apoptosis rates in treated cells.

Case Study 2: Antiviral Potential

While direct studies on the antiviral efficacy of this compound are sparse, analogs have shown promise against viruses such as HIV and HCV by targeting key viral enzymes involved in replication processes . Future investigations could focus on this compound's potential against specific viral targets.

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